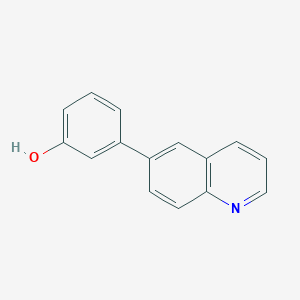

3-Quinolin-6-ylphenol

Description

Properties

IUPAC Name |

3-quinolin-6-ylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-14-5-1-3-11(10-14)12-6-7-15-13(9-12)4-2-8-16-15/h1-10,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYMSEKEIIVRDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC3=C(C=C2)N=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multifaceted Biological Activities of 6-Arylquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. Among its diverse derivatives, those featuring an aryl substitution at the 6-position have emerged as a particularly promising class of compounds. This technical guide provides an in-depth exploration of the biological activities of 6-arylquinoline derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into their significant anticancer, antimicrobial, antiviral, and anti-inflammatory properties, elucidating the underlying mechanisms of action and structure-activity relationships. This guide is designed to be a practical tool, complete with detailed experimental protocols and visual representations of key biological pathways to facilitate further research and development in this exciting area of drug discovery.

Introduction: The Quinoline Core and the Significance of 6-Aryl Substitution

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in drug development.[1][2] Its derivatives have demonstrated a wide array of pharmacological effects, including antimalarial, anticancer, anti-inflammatory, antibacterial, and antiviral activities.[2][3] The introduction of an aryl group at the 6-position of the quinoline nucleus has been shown to significantly modulate and often enhance these biological activities. This substitution can influence the molecule's steric and electronic properties, planarity, and ability to engage in various intermolecular interactions with biological targets. The Suzuki-Miyaura cross-coupling reaction is a commonly employed and efficient method for the synthesis of these 6-arylquinoline derivatives, allowing for the introduction of a diverse range of aryl and heteroaryl moieties.

A generalized synthetic approach is outlined below:

Caption: Generalized workflow for the synthesis of 6-arylquinoline derivatives via Suzuki-Miyaura cross-coupling.

Anticancer Activity: Targeting Cell Proliferation and Survival

Numerous 6-arylquinoline derivatives have exhibited potent anticancer activity against a variety of human cancer cell lines.[3][4][5] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and proteins crucial for cancer cell proliferation, survival, and metastasis.

Mechanism of Action

A primary mechanism of action for many anticancer 6-arylquinolines is the inhibition of tubulin polymerization .[6][7][8] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division by forming the mitotic spindle.[9] By binding to the colchicine site on β-tubulin, these derivatives disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6][10]

Furthermore, 6-arylquinoline derivatives have been identified as potent kinase inhibitors , targeting signaling pathways that are frequently dysregulated in cancer.[11][12][13] This includes the inhibition of Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are pivotal in regulating cell growth, proliferation, and differentiation.[14][15][16][17]

Caption: Key anticancer mechanisms of 6-arylquinoline derivatives.

In Vitro Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 6-arylquinoline derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | Human Breast (MCF-7) | 14.77 | [18] |

| Compound B | Human Breast (MDA-MB-231) | 1.415 | [1] |

| Compound C | Human Gastric (MGC-803) | 1.89 | [6] |

| Compound D | Human Lung (A549) | 29.9 | [12] |

| Compound E | Human Leukemia (MOLT-4) | 1.92 | [4] |

| Compound F | Human Hepatoma (Hep-G2) | 0.08 | [19] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][13][19][20][21]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[20] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[21]

-

Compound Treatment: Add various concentrations of the 6-arylquinoline derivatives to the wells and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[21]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[21]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[21]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[22]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

6-Arylquinoline derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][23][24]

Mechanism of Action

The antimicrobial action of quinoline derivatives often involves the inhibition of bacterial DNA gyrase and topoisomerase IV .[22] These enzymes are essential for DNA replication, recombination, and repair in bacteria. By inhibiting these topoisomerases, 6-arylquinolines disrupt bacterial DNA synthesis, leading to cell death. Another proposed mechanism is the disruption of the bacterial cell wall, leading to increased permeability and cell lysis.[25]

For their antifungal activity, these compounds are thought to interfere with essential cellular processes, such as ergosterol biosynthesis, a key component of the fungal cell membrane. Some derivatives have also been shown to inhibit fungal enzymes like N-myristoyltransferase.[22]

Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 6-arylquinoline derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound G | Staphylococcus aureus | 2 | |

| Compound H | Escherichia coli | 12.5 | |

| Compound I | Klebsiella pneumoniae | 50 | |

| Compound J | Candida albicans | 100 | |

| Compound K | Aspergillus niger | 100 | [1] |

| Compound L | Mycobacterium tuberculosis H37Rv | 10 | [23] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[23]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

-

Serial Dilutions: Prepare serial twofold dilutions of the 6-arylquinoline derivative in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

-

Controls: Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

Antiviral Activity: A Broad Spectrum of Inhibition

The antiviral potential of quinoline derivatives has been recognized for decades, and 6-aryl substituted analogs are no exception, showing activity against a variety of viruses.[26][27]

Mechanism of Action

The antiviral mechanisms of 6-arylquinolines can vary depending on the virus.[28][29] Some derivatives have been shown to inhibit viral entry into host cells by interfering with the interaction between viral surface proteins and host cell receptors. Others may act at later stages of the viral life cycle, such as inhibiting viral replication by targeting viral enzymes like polymerases or proteases.[2] For some RNA viruses, these compounds may interfere with the viral RNA-dependent RNA polymerase.

Caption: Potential antiviral mechanisms of 6-arylquinoline derivatives.

Antiviral Activity Data

The following table summarizes the antiviral activity of selected quinoline derivatives against different viruses.

| Compound ID | Virus | EC50 (µM) | Reference |

| Isoquinolone 1 | Influenza A | 0.2 - 0.6 | [2] |

| Isoquinolone 21 | Influenza A | 9.9 - 18.5 | [2][8] |

| Compound 4 | Respiratory Syncytial Virus (RSV) | 8.6 µg/mL | [4] |

| Compound 6 | Yellow Fever Virus (YFV) | 3.5 µg/mL | [4] |

| Mefloquine Analog | Zika Virus (ZIKV) | 0.8 | [26] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the infectivity of a virus and evaluating the efficacy of antiviral compounds.[10][25][27][30]

Principle: This assay measures the ability of an antiviral compound to reduce the number of plaques (zones of cell death) formed by a virus in a cell monolayer.

Step-by-Step Protocol:

-

Cell Monolayer Preparation: Seed a confluent monolayer of susceptible host cells in a multi-well plate.[30]

-

Virus Dilution and Treatment: Prepare serial dilutions of the virus and pre-incubate with different concentrations of the 6-arylquinoline derivative.

-

Infection: Inoculate the cell monolayers with the virus-compound mixture and allow for viral adsorption.[25]

-

Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.[30]

-

Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks, depending on the virus).

-

Plaque Visualization: Fix and stain the cells to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases, and 6-arylquinoline derivatives have shown promise as anti-inflammatory agents.[3][31]

Mechanism of Action

A key mechanism underlying the anti-inflammatory effects of 6-arylquinolines is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[32][33][34][35] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.[34][36] By inhibiting NF-κB activation, these compounds can effectively suppress the production of these inflammatory mediators.[37] Some derivatives may also exert their effects by modulating the activity of mitogen-activated protein kinases (MAPKs), which are also involved in inflammatory signaling.[14][17][38]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A novel tubulin inhibitor, 6h, suppresses tumor-associated angiogenesis and shows potent antitumor activity against non–small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6-Aryl-β-Carbolines As Potent Tubulin-Polymerization Inhibitors [pmiscience.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site | MDPI [mdpi.com]

- 11. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, Antibacterial, and Antioxidant Evaluation of Novel Series of Condensed Thiazoloquinazoline with Pyrido, Pyrano, and Benzol Moieties as Five- and Six-Membered Heterocycle Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Novel 6-hydroxyquinolinone derivatives: Design, synthesis, antimicrobial evaluation, in silico study and toxicity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Mechanisms of action of antiviral drugs | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 29. cosmedic-training.co.uk [cosmedic-training.co.uk]

- 30. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Regulation of cytokines, cytokine inhibitors, and acute-phase proteins following anti-TNF-alpha therapy in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway [mdpi.com]

- 33. Design, Synthesis, and Antimicrobial Evaluation of Novel 6-Fluoroquinazolinone Derivatives Incorporating Thioether and Ethyl Ester Pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 35. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 36. selleckchem.com [selleckchem.com]

- 37. mdpi.com [mdpi.com]

- 38. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]

3-Quinolin-6-ylphenol: A Privileged Scaffold for Next-Generation Therapeutics

An In-depth Technical Guide on a Promising Drug Pharmacophore for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[1][2] Its fusion with a phenolic moiety, as seen in 3-quinolin-6-ylphenol, creates a hybrid scaffold with significant potential for diverse therapeutic applications. This technical guide provides a comprehensive analysis of 3-quinolin-6-ylphenol as a drug pharmacophore, exploring its synthetic accessibility, predicting its biological activities based on structurally related compounds, and outlining a systematic approach for its evaluation. We delve into detailed experimental and computational protocols, offering a roadmap for researchers to unlock the full therapeutic potential of this promising molecular architecture.

The Quinoline-Phenol Hybrid: A Synergy of Proven Pharmacophores

The quinoline ring system is a versatile scaffold known for its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[3][4] The phenolic hydroxyl group, on the other hand, is a key hydrogen bond donor and acceptor, frequently involved in crucial interactions with protein active sites and also known for its antioxidant properties.[5] The combination of these two pharmacophoric elements in 3-quinolin-6-ylphenol presents a unique opportunity for the development of novel therapeutics with potentially multifaceted mechanisms of action.

The strategic placement of the phenol at the 6-position and the phenyl group at the 3-position of the quinoline core creates a distinct three-dimensional arrangement of aromatic, hydrogen-bonding, and hydrophobic features. This specific geometry is hypothesized to enable selective interactions with various biological targets, making 3-quinolin-6-ylphenol a compelling starting point for drug discovery campaigns.

Synthetic Strategies for Accessing the 3-Quinolin-6-ylphenol Scaffold

While a direct, one-pot synthesis for 3-quinolin-6-ylphenol is not extensively documented, its construction can be logically approached through established synthetic methodologies for substituted quinolines. A highly plausible and versatile approach involves a Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.[3][6]

Proposed Synthetic Pathway: A Suzuki-Miyaura Coupling Approach

This proposed synthesis leverages commercially available or readily synthesizable starting materials and employs a robust and high-yielding cross-coupling reaction.

Caption: Potential anticancer mechanisms of 3-quinolin-6-ylphenol.

Anti-inflammatory and Antioxidant Properties

The quinoline-phenol scaffold is also a promising candidate for the development of anti-inflammatory agents.

Potential Mechanisms of Action:

-

COX-2 Inhibition: Several quinoline-phenol derivatives have demonstrated potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. [7][8][9][10]The 3-phenyl group can occupy the hydrophobic pocket of the COX-2 active site, while the 6-hydroxyl group can interact with key residues.

-

Antioxidant Activity: The phenolic hydroxyl group can act as a radical scavenger, mitigating oxidative stress which is a common feature of inflammatory conditions. [5]

A Framework for Pharmacophore Evaluation: Experimental and Computational Workflows

A systematic evaluation of 3-quinolin-6-ylphenol's potential as a drug pharmacophore requires a combination of in vitro biological assays and in silico computational modeling.

In Vitro Biological Evaluation

Caption: In vitro evaluation workflow for 3-quinolin-6-ylphenol.

Detailed Experimental Protocols:

-

Cell Viability Assay (MTT Assay): [11][12][13] 1. Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours. 2. Compound Treatment: Treat the cells with serial dilutions of 3-quinolin-6-ylphenol (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). 3. Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator. 4. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. 5. Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. 6. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. 7. Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

-

In Vitro Kinase Inhibition Assay (Generic Protocol):

-

Reaction Setup: In a 96-well plate, combine the kinase (e.g., VEGFR-2), a substrate peptide, and ATP in a reaction buffer.

-

Inhibitor Addition: Add varying concentrations of 3-quinolin-6-ylphenol or a known inhibitor (positive control).

-

Reaction Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and quantify the phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

Data Analysis: Determine the IC₅₀ value for the inhibition of kinase activity.

-

-

COX-2 Inhibition Assay: [7][10] 1. Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-2 enzyme and arachidonic acid (substrate). 2. Inhibitor Incubation: Pre-incubate the COX-2 enzyme with various concentrations of 3-quinolin-6-ylphenol or a known COX-2 inhibitor (e.g., celecoxib) for a short period. 3. Reaction Initiation: Initiate the reaction by adding arachidonic acid. 4. Prostaglandin Measurement: After a defined incubation time, measure the amount of prostaglandin E₂ (PGE₂) produced using an ELISA kit. 5. Data Analysis: Calculate the IC₅₀ value for the inhibition of PGE₂ production.

-

DPPH Radical Scavenging Assay: [5] 1. Reaction Mixture: In a 96-well plate, mix a solution of 3-quinolin-6-ylphenol in methanol with a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl). 2. Incubation: Incubate the mixture in the dark at room temperature for 30 minutes. 3. Absorbance Measurement: Measure the absorbance at 517 nm. 4. Calculation: Calculate the percentage of radical scavenging activity and determine the EC₅₀ value.

In Silico Computational Modeling

Computational methods can provide valuable insights into the potential binding modes and structure-activity relationships of 3-quinolin-6-ylphenol, guiding further optimization.

Caption: In silico evaluation workflow for 3-quinolin-6-ylphenol.

Detailed Computational Protocols:

-

Molecular Docking Protocol (Generic):

-

Protein and Ligand Preparation: Obtain the 3D crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 4ASD) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. Generate a low-energy 3D conformation of 3-quinolin-6-ylphenol.

-

Binding Site Definition: Define the binding site on the protein, typically based on the location of a co-crystallized ligand.

-

Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to predict the binding pose and affinity of 3-quinolin-6-ylphenol within the defined binding site.

-

Analysis of Results: Analyze the predicted binding poses, identify key interactions (hydrogen bonds, hydrophobic interactions), and compare the docking score to that of known inhibitors.

-

-

3D-QSAR Pharmacophore Modeling Protocol: [2][14][15] 1. Dataset Collection: Assemble a dataset of structurally related quinoline derivatives with their experimentally determined biological activities (e.g., IC₅₀ values) against a specific target. 2. Molecular Alignment: Align the 3D structures of the compounds in the dataset. This can be done based on a common substructure or by docking them into the active site of the target protein. 3. Pharmacophore Feature Identification: Identify the common pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are essential for biological activity. 4. Model Generation and Validation: Generate a 3D-QSAR model that correlates the pharmacophoric features with the biological activities. Validate the model using statistical methods (e.g., cross-validation) to ensure its predictive power. 5. Interpretation: Use the generated pharmacophore model to understand the key structural requirements for activity and to guide the design of new, more potent analogs.

Future Perspectives and Conclusion

The 3-quinolin-6-ylphenol scaffold represents a highly promising starting point for the development of novel therapeutics. Its synthetic accessibility, coupled with the predicted potential for potent and selective biological activity, makes it an attractive area for further investigation. The systematic application of the integrated experimental and computational workflows outlined in this guide will be crucial in elucidating the specific mechanisms of action, identifying key molecular targets, and optimizing the pharmacophoric features of this versatile scaffold. Future research should focus on the synthesis and biological evaluation of a focused library of 3-quinolin-6-ylphenol derivatives to establish robust structure-activity relationships. Such studies will undoubtedly pave the way for the development of next-generation drug candidates with improved efficacy and safety profiles for the treatment of cancer, inflammatory disorders, and other diseases.

References

- [Reference to a review on quinoline in medicinal chemistry]

- [Reference to a paper on anticancer quinazolines targeting tyrosine kinases]

- [Reference to a paper on PI3K/Akt/mTOR p

- [Reference to a paper on the anticancer activity of 3-(4-hydroxyphenyl)indoline-2-ones]

- [Reference to a paper on anti-inflamm

- [Reference to a paper on cell viability assays]

- [Reference to a paper on Suzuki-Miyaura coupling]

- [Reference to another paper on the biological activities of quinolines]

- [Reference to a review on quinoline-based anticancer agents]

- [Reference to a paper on 3D-QSAR modeling of quinolines]

- [Reference to a paper on Negishi coupling]

- [Reference to a paper on quinoline-based kinase inhibitors]

- [Reference to a comprehensive review on quinoline-based anticancer agents]

- [Reference to a paper on Friedländer synthesis]

- [Reference to a paper on phenyl quinoline phenol deriv

- [Reference to a beginner's guide to 3D-QSAR]

- [Reference to a paper on quinoline deriv

- [Reference to a paper on the anti-inflammatory effect of a specific quinoline deriv

- [Reference to a paper on 3-substituted quinoline derivatives as PDGF receptor tyrosine kinase inhibitors]

- [Reference to a paper on Friedländer synthesis of substituted quinolines]

- [Reference to a paper on pharmacophore modeling of quinoline-3-carbohydrazide as antioxidants]

- [Reference to a paper on the biological activity of 8-hydroxyquinolines]

- [Reference to a paper on a pharmacophore model of TASK-3 blockers]

- [Reference to a patent on quinoline deriv

- [Reference to a tutorial on 3D-QSAR]

- [Reference to a paper on the synthesis and biological activity of 8-hydroxyquinolines]

- [Reference to a protocol for in vitro anticancer assays]

- [Reference to a review on quinoline-based anticancer agents mentioning 3-hydroxy quinoline]

- [Reference to a paper on COX-2 inhibition by quinoline glycoconjug

- [Reference to a review on quinazoline-based VEGFR-2 inhibitors]

- [Reference to an overview of quinolines as anti-inflamm

- [Reference to a paper on quinoline-based PI3K/mTOR dual inhibitors]

- [Reference to a study on combined pharmacophore modeling of PLK1 inhibitors]

- [Reference to a paper on the anticancer activity of quinoline-chalcone deriv

- [Reference to a paper on dimorpholinoquinazoline-based PI3K/Akt/mTOR inhibitors]

- [Reference to a paper on quinoline deriv

- [Reference to a protocol for in vitro anticancer activity of makaluvamine analogs]

- [Reference to a paper on 8-hydroxyquinoline-derived Mannich bases]

- [Reference to a paper on quinoline-based EGFR tyrosine kinase inhibitors]

- [Reference to a paper on molecular modeling of quinoline deriv

- [Reference to a general source on antifungal agents]

- [Reference to a paper on in vitro test systems for anticancer drug screening]

- [Reference to a paper on the synthesis and anti-inflammatory screening of quinoline deriv

- [Reference to a paper on quinoline hybrids as COX-2/15-LOX dual inhibitors]

- [Reference to a paper on in vitro anticancer activity and oxid

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. neovarsity.org [neovarsity.org]

- 3. researchgate.net [researchgate.net]

- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rjptonline.org [rjptonline.org]

- 10. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors [frontiersin.org]

- 15. 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Purification of 6-(3-Hydroxyphenyl)quinoline

An authoritative guide for researchers, scientists, and drug development professionals on the effective purification of 6-(3-hydroxyphenyl)quinoline, a key heterocyclic building block.

Introduction: The Mandate for Purity

6-(3-hydroxyphenyl)quinoline is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of quinoline, it serves as a valuable scaffold for the synthesis of biologically active molecules, including potential anticancer, antimalarial, and antibacterial agents.[1][2] The functional handles—a basic quinoline nitrogen and an acidic phenolic hydroxyl group—provide versatile points for chemical modification.

The integrity of downstream applications, whether in drug discovery screenings, kinetic assays, or materials formulation, is directly contingent on the purity of this starting material. Trace impurities from synthesis, such as unreacted starting materials, isomers, or by-products, can lead to erroneous biological data, failed reactions, or unpredictable material properties. This guide provides a detailed exploration of robust purification methodologies tailored to the specific physicochemical characteristics of 6-(3-hydroxyphenyl)quinoline.

Understanding the Molecule: Physicochemical Profile

A successful purification strategy is not based on trial and error but on a foundational understanding of the target molecule's properties. The structure of 6-(3-hydroxyphenyl)quinoline, featuring both a Lewis base (the quinoline nitrogen) and a Brønsted-Lowry acid (the phenolic hydroxyl group), dictates its behavior in different chemical environments.

| Property | Estimated Value / Characteristic | Implication for Purification |

| Molecular Formula | C₁₅H₁₁NO | --- |

| Molecular Weight | 221.26 g/mol | Relevant for mass spectrometry analysis. |

| pKa (Quinoline N) | ~4.5 - 5.0 | The nitrogen atom is basic and can be protonated in acidic solutions (pH < 4), forming a water-soluble salt. |

| pKa (Phenolic OH) | ~9.0 - 10.0 | The hydroxyl group is acidic and can be deprotonated in basic solutions (pH > 10), forming a water-soluble phenoxide salt. |

| Solubility | Sparingly soluble in cold water; soluble in hot water and many organic solvents like ethanol, acetone, and DMSO.[3][4] | Enables purification by recrystallization and liquid-liquid extraction. |

| Appearance | Likely a yellow to brown solid.[3] | Color can be an initial, though not definitive, indicator of purity. |

| Thermal Stability | Expected to have a distinct melting point. For example, the related 6-hydroxyquinoline melts at 188-190 °C. | A sharp melting point range is a key indicator of high purity. |

Purification Strategy: A Decision-Based Workflow

The optimal purification method depends on the scale of the operation and the nature of the impurities. The following workflow provides a logical pathway for selecting the most appropriate technique.

Caption: Decision workflow for selecting a purification method.

Core Purification Protocols

Method 1: Recrystallization

Principle: This technique purifies solid compounds by leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[5] The ideal solvent will dissolve the compound completely when hot but only sparingly when cold, while impurities remain either fully soluble or insoluble at all temperatures.

Expert Insight: For phenolic compounds like 6-(3-hydroxyphenyl)quinoline, the use of activated charcoal for decolorization should be approached with caution. Charcoal may contain ferric ions that can form colored complexes with phenols, potentially compromising the purification process.[6]

Protocol: Solvent Screening (Microscale)

-

Place ~20-30 mg of crude material into several small test tubes.

-

To each tube, add a different potential solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, water) dropwise at room temperature, vortexing after each addition. A good candidate solvent will not dissolve the compound at this stage.

-

Heat the tubes that showed poor room-temperature solubility in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

-

Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

-

Observe the quantity and quality of the crystals formed. The best solvent yields a large amount of pure-looking crystals. A solvent pair (e.g., ethanol/water) may be necessary if no single solvent is ideal.[6]

Protocol: Bulk Recrystallization

-

Place the crude 6-(3-hydroxyphenyl)quinoline in an Erlenmeyer flask (sized so the solvent will fill it approximately halfway).

-

Add the chosen solvent in small portions to the flask and bring the mixture to a gentle boil on a hot plate. Continue adding solvent until the solid is completely dissolved.

-

Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.

-

Once crystal formation appears complete, cool the flask further in an ice-water bath for at least 30 minutes to maximize the yield.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

-

Dry the crystals under vacuum to a constant weight.

Method 2: Acid-Base Extraction

Principle: This powerful liquid-liquid extraction technique exploits the amphoteric nature of the molecule. By adjusting the pH of an aqueous solution, the compound can be selectively moved between an aqueous layer (as a salt) and an immiscible organic layer (as the neutral compound), leaving behind impurities that do not ionize under the same conditions.

Caption: Workflow for purification via acidic extraction.

Protocol: Purification via Acidic Extraction

-

Dissolve the crude material in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM) in a separatory funnel.

-

Add an equal volume of 1 M hydrochloric acid (HCl) solution. Stopper the funnel and shake vigorously, venting frequently to release pressure.

-

Allow the layers to separate. The protonated 6-(3-hydroxyphenyl)quinoline will move into the aqueous layer.

-

Drain and collect the bottom (aqueous) layer. For thorough extraction, repeat the process on the organic layer with fresh 1 M HCl.

-

Combine the acidic aqueous extracts in a clean flask and cool in an ice bath.

-

Slowly add a base, such as 2 M sodium hydroxide (NaOH), while stirring until the pH reaches ~8-9. The neutral product will precipitate out of the solution.

-

Extract the precipitated product back into an organic solvent (e.g., ethyl acetate) three times using a separatory funnel.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Method 3: Flash Column Chromatography

Principle: This is a preparative liquid chromatography technique that separates compounds based on their differential adsorption to a solid stationary phase and solubility in a liquid mobile phase. It is ideal for separating compounds with different polarities.

| Parameter | Selection & Rationale |

| Stationary Phase | Silica Gel (SiO₂): The standard choice. Its slightly acidic surface interacts well with the polar phenol and basic quinoline moieties. |

| Mobile Phase (Eluent) | A mixture of a non-polar solvent (e.g., Hexanes, Heptane) and a more polar solvent (e.g., Ethyl Acetate, Acetone). The ratio is optimized using Thin Layer Chromatography (TLC) to achieve a target Rf value of ~0.25-0.35 for the desired compound. |

Protocol: Flash Chromatography

-

TLC Optimization: Develop a TLC solvent system that provides good separation between the target compound and its impurities. A common starting point is a 70:30 mixture of Hexanes:Ethyl Acetate.

-

Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent system (e.g., Hexanes). Pour the slurry into a glass column and allow it to pack under pressure, ensuring no air bubbles or cracks form.

-

Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

Elution: Begin eluting the column with the optimized mobile phase, applying positive pressure (flash).

-

Fraction Collection: Collect the eluate in a series of test tubes or flasks.

-

Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 6-(3-hydroxyphenyl)quinoline.

Purity Assessment

Confirmation of purity is a critical final step. A combination of methods should be used for a comprehensive assessment.

-

Thin Layer Chromatography (TLC): A single spot in multiple solvent systems suggests high purity.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A sharp, symmetrical peak with a purity value >95% is typically desired.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should show the correct chemical shifts, integrations, and coupling constants, with no significant peaks attributable to impurities.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Melting Point Analysis: A sharp melting point range (e.g., within 1-2 °C) is indicative of a pure crystalline solid.[8]

References

-

LookChem. (n.d.). Purification of Quinoline. Chempedia. Retrieved from [Link]

- Slotta, K. H., & Behnisch, R. (1935). Process for the manufacture of 8-hydroxy quinoline. U.S. Patent No. US2561553A. Google Patents.

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

University of Babylon. (n.d.). Recrystallization. Retrieved from [Link]

-

Gershon, H., Clarke, D. D., & Catran, M. (1978). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. Retrieved from [Link]

-

Der Pharma Chemica. (2016). Synthesis and characterization of some quinoline based bisphenols as sensing agents. Der Pharma Chemica, 8(1), 133-138. Retrieved from [Link]

- The Journal of Organic Chemistry. (2023). Ahead of Print.

-

PubChem. (n.d.). 6-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

-

Shishkina, S. V., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 78(5). Retrieved from [Link]

- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

-

Molecules. (2023). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. PubMed Central. Retrieved from [Link]

-

Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-705. Retrieved from [Link]

-

Molbank. (2024). 1-(2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) Quinolin-1-ium Bromide. MDPI. Retrieved from [Link]

-

Journal of Physics: Conference Series. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. IOP Publishing. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Advances in Engineering Technology Research. (2022). Determination of Quinoline in Textiles by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). Quinoline. National Center for Biotechnology Information. Retrieved from [Link]

- Rasayan J. Chem. (2013). Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino-1,2,4-triazole-3-thiol ring at C-4 position. Rasayan J. Chem, 6(1), 40-47.

-

Journal of Chromatography A. (2007). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. PubMed. Retrieved from [Link]

Sources

- 1. Crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Quinoline - Wikipedia [en.wikipedia.org]

- 4. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mt.com [mt.com]

- 6. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Application Note: High-Purity Synthesis and Processing of Quinoline-Based Electron Transport Materials (Alq3 & Derivatives)

Executive Summary & Strategic Rationale

Quinoline-based metal chelates , most notably Tris(8-hydroxyquinolinato)aluminium (Alq3), remain the archetype for Electron Transport Materials (ETM) and green emitters in Organic Light-Emitting Diodes (OLEDs). Despite the emergence of phosphorescent iridium complexes, Alq3 serves as the critical "Hello World" benchmark for validating new device architectures and processing protocols due to its thermal stability and well-understood frontier orbital energy levels.

For Drug Development & Medicinal Chemistry Professionals: While pharmaceutical synthesis typically targets purities of >99.0% (HPLC), optoelectronic applications require "semiconductor grade" purity (>99.995%) . Trace impurities (ppm levels of halides or transition metals) act as charge traps and non-radiative recombination centers, drastically reducing device lifetime. This guide bridges the gap between organic synthesis and semiconductor engineering, focusing on the Train Sublimation technique as the ultimate self-validating purification step.

Key Material Parameters (Alq3 Reference)

| Parameter | Value | Significance |

| HOMO Level | -5.7 to -5.8 eV | Determines hole injection barrier. |

| LUMO Level | -3.0 to -3.1 eV | Determines electron injection barrier. |

| Glass Transition ( | ~175 °C | High |

| Fluorescence Quantum Yield | ~30% (Solid State) | Efficiency of light emission. |

Module A: Chemical Synthesis (Ligand & Complexation)

The synthesis of Alq3 involves the chelation of 8-hydroxyquinoline (8-HQ) to an aluminum center.[1] While the reaction is thermodynamically favorable, kinetic control of pH is critical to prevent the formation of hydroxo-aluminum species (e.g.,

Workflow Diagram: Synthesis & Chelation

Figure 1: Step-by-step chelation workflow. The buffering step is the critical quality control point (CCP).

Detailed Protocol: High-Purity Alq3 Synthesis

Reagents:

-

Aluminum Chloride Hexahydrate (

) or Aluminum Nitrate ( -

8-Hydroxyquinoline (Sublimed grade preferred, or recrystallized from EtOH).

-

Ammonium Hydroxide (

, semiconductor grade). -

Solvent: 18.2 MΩ Deionized Water / Ethanol (1:1 mix).

Step-by-Step Methodology:

-

Ligand Preparation: Dissolve

equivalents of 8-hydroxyquinoline in the EtOH/Water mixture. The solution will be slightly acidic.-

Expert Insight: If the solution is dark or brown, the ligand is oxidized. Recrystallize 8-HQ from hot ethanol before proceeding.

-

-

Metal Source Preparation: Dissolve

equivalent of Aluminum salt in minimal DI water. -

Mixing: Slowly add the Aluminum solution to the Ligand solution under vigorous stirring at

. The solution usually remains clear at this stage due to low pH (protonated quinoline). -

Controlled Precipitation (The Critical Step):

-

Dropwise add

-

Target pH:

. -

Causality: If pH

, -

A bright yellow microcrystalline precipitate will form immediately.

-

-

Digestion: Stir at

for 1 hour to ensure thermodynamic equilibration of the meridional isomer (though the facial isomer is rare, heating promotes the stable phase). -

Workup: Filter the yellow solid.[2] Wash

with DI water (to remove chloride/nitrate ions) and -

Drying: Vacuum oven at

for 4 hours.

Module B: Purification via Train Sublimation

This is the defining difference between "chemical purity" and "electronic grade purity." Recrystallization traps solvent molecules within the crystal lattice, which act as quenchers in OLEDs. Sublimation removes solvents and separates impurities based on vapor pressure.[3]

The Self-Validating System

The sublimation tube acts as a chromatogram.

-

Zone 1 (Source): Non-volatile residue (oxides, dust).

-

Zone 2 (Target): Pure Alq3 crystals (Bright Yellow).

-

Zone 3 (Cold Trap): Volatile impurities (unreacted ligand, solvent).

Diagram: Train Sublimation Setup

Figure 2: Schematic of the train sublimation process.[4] The temperature gradient drives the separation.

Protocol: Vacuum Train Sublimation

-

Loading: Place

g of crude Alq3 in a quartz boat at the closed end of a quartz tube. -

Vacuum: Connect to a turbomolecular pump. Evacuate to

Torr.-

Check: If pressure fluctuates, solvent outgassing is occurring. Wait until stable.

-

-

Heating Profile:

-

Zone 1 (Source): Ramp to

(Alq3 sublimation point). -

Zone 2 (Collection): Maintain gradient from

down to room temperature.

-

-

Process: Sublimation typically takes 4–12 hours depending on batch size.

-

Harvesting:

-

Allow to cool under vacuum.[3]

-

Vent with Nitrogen (never air, to avoid moisture uptake).

-

Visual Validation: Discard the dark residue in the boat. Discard the whitish powder at the far cold end (excess ligand). Collect only the bright yellow crystalline band in the middle zone.

-

Module C: Characterization & Quality Control

Before device fabrication, the material must be validated.

Thermal Analysis (DSC/TGA)

-

Method: Run DSC at

under -

Acceptance Criteria: Sharp melting endotherm at

. No solvent loss peaks

Photoluminescence (PL) Spectroscopy[3][7]

-

Method: Dissolve in

or measure solid film. -

Excitation: 365 nm.

-

Emission: Peak at

nm (Green). -

Diagnostic: A blue shift indicates free ligand contamination; a red shift or broadening often indicates aggregation or impurities.

Cyclic Voltammetry (CV)

-

Setup: 3-electrode system (Pt working, Pt counter, Ag/AgCl reference).

-

Electrolyte: 0.1 M

in Acetonitrile. -

Calculation:

- (ferrocene standard).

-

Alq3 is generally oxidation-reversible. Irreversibility suggests instability.

References

-

Tang, C. W., & VanSlyke, S. A. (1987). Organic electroluminescent diodes. Applied Physics Letters, 51(12), 913–915. [Link]

-

Curioni, A., et al. (1998). Structure and Electronic Properties of Alq3. Chemical Physics Letters, 294(4-5), 263-271. [Link]

-

TA Instruments. Thermal Analysis of Organic Electronics. Application Note. [Link]

-

Forrest, S. R. (1997). The path to ubiquitous and low-cost organic electronic appliances on plastic. Nature, 428, 911–918. [Link]

Sources

Application Note: Functionalization of 3-Quinolin-6-ylphenol for Chemosensing

This guide details the functionalization of 3-(Quinolin-6-yl)phenol (3-QYP), a biaryl scaffold exhibiting Intramolecular Charge Transfer (ICT) properties.[1][2] Unlike classic ESIPT-based quinolines (e.g., 2-(quinolin-2-yl)phenol), the 3-QYP scaffold utilizes a push-pull electronic system where the phenolic hydroxyl acts as the electron donor (D) and the quinoline ring as the electron acceptor (A).[1][2]

This architecture makes 3-QYP an ideal candidate for reaction-based chemosensing .[2] By masking the phenolic hydroxyl group, the ICT process is disrupted (fluorescence quenched or blue-shifted). Upon reaction with a specific analyte, the hydroxyl is restored, recovering the strong ICT emission (fluorescence turn-on or red-shift).

Introduction & Scaffold Analysis

The 3-Quinolin-6-ylphenol (3-QYP) scaffold represents a "Donor-Acceptor" (D-π-A) fluorophore.[2]

-

Acceptor (A): The Quinoline ring (electron-deficient N-heterocycle).[1][2]

-

Mechanism: In its native state, excitation leads to charge transfer from the phenol to the quinoline, resulting in solvatochromic fluorescence (typically

nm).[1] -

Sensing Strategy: Functionalization of the phenolic -OH group with an electron-withdrawing masking group (e.g., boronate, ester, sulfonate) suppresses the donor capacity, turning "OFF" the ICT fluorescence.[1] Cleavage of this group by the target analyte restores the -OH, turning the fluorescence "ON".

Synthesis of the Core Scaffold (3-QYP)

Before functionalization, the core scaffold must be synthesized with high purity. The most robust method is a Palladium-catalyzed Suzuki-Miyaura cross-coupling.[2]

Protocol 1: Synthesis of 3-(Quinolin-6-yl)phenol

Reagents:

Step-by-Step Procedure:

-

Degassing: Charge a Schlenk flask with 6-Bromoquinoline (208 mg, 1 mmol) and 3-Hydroxyphenylboronic acid (165 mg, 1.2 mmol). Add 1,4-Dioxane (10 mL). Degas by bubbling N

for 15 min.[2] -

Catalyst Addition: Add Pd(PPh

) -

Reflux: Heat the mixture to 100°C under N

atmosphere for 12 hours. Monitor by TLC (Hexane:EtOAc 1:1).[1][2] -

Workup: Cool to RT. Dilute with water (20 mL) and neutralize with 1M HCl to pH 7. Extract with EtOAc (3 x 20 mL).

-

Purification: Dry organic layer over Na

SO -

Validation: Verify structure via

H-NMR. The diagnostic peak is the phenolic -OH singlet (broad, ~9.5 ppm) and the quinoline protons.

Functionalization Strategies for Chemosensing

We will develop two specific probes derived from 3-QYP:

-

Probe A (QYP-H2O2): For detection of Hydrogen Peroxide (ROS).[1][2]

-

Probe B (QYP-Est): For detection of Esterase activity.[1][2]

Strategy A: ROS Sensing (Boronate Ester Functionalization)

Target Analyte: Hydrogen Peroxide (H

Synthesis Protocol (QYP-H2O2):

-

Reactants: 3-(Quinolin-6-yl)phenol (1 equiv), Bis(pinacolato)diboron (1.5 equiv), Pd(dppf)Cl

(catalyst), KOAc (base).[1][2] Note: Alternatively, react the phenol with 4-(bromomethyl)phenylboronic acid pinacol ester for an ether linkage, but direct conversion of a precursor is preferred.[1]-

Alternative Direct Route: It is more efficient to synthesize the boronate probe directly by coupling 6-bromoquinoline with 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl boronate (protected bis-boronate) if accessible, or by protecting the 3-QYP phenol.[1][2]

-

Recommended Route: React 3-QYP with 4-(bromomethyl)phenylboronic acid pinacol ester in the presence of K

CO -

Reaction: 3-QYP + Br-CH

-Ph-Bpin

-

-

Mechanism: H

O

Strategy B: Enzyme Sensing (Acetylation)

Target Analyte: Esterases (e.g., in live cells).[1][2] Mechanism: Hydrolysis of the non-fluorescent ester to the fluorescent phenol.

Synthesis Protocol (QYP-Est):

-

Dissolve 3-QYP (100 mg) in dry DCM (5 mL).

-

Add Triethylamine (2.0 equiv) and Acetyl Chloride (1.5 equiv) at 0°C.

-

Stir at RT for 2 hours.

-

Quench with water, extract with DCM.[2] Purify via short silica plug.[2]

-

Product: 3-(Quinolin-6-yl)phenyl acetate.[1][2] (Fluorescence: OFF/Blue-shifted).[1][2]

Experimental Validation & Protocols

Protocol 2: Spectroscopic Titration (General)

Preparation:

-

Stock Solution: Prepare 10 mM probe in DMSO.

-

Buffer: PBS (10 mM, pH 7.4) or HEPES.

-

Working Solution: Dilute stock to 10

M in Buffer (containing <1% DMSO).

Procedure:

-

Aliquot 3 mL of Working Solution into a quartz cuvette.

-

Record UV-Vis absorption (250–500 nm) and Fluorescence emission (Ex: 330 nm, Em: 350–600 nm).[1][2]

-

Titration: Add analyte (e.g., H

O -

Data Collection: Record spectra after each addition.

-

Analysis: Plot Fluorescence Intensity (

) vs. Concentration. Fit to the Stern-Volmer or Michaelis-Menten equation.[2]

Data Summary Table: Expected Photophysical Properties

| Property | Core Scaffold (3-QYP) | Probe A (QYP-H2O2) | Probe B (QYP-Est) |

| State | Free Phenol (Donor Active) | Masked (Donor Blocked) | Masked (Donor Blocked) |

| Abs Max ( | ~340 nm | ~320 nm | ~320 nm |

| Em Max ( | 480 nm (Cyan/Green) | 400 nm (Weak Blue) | 400 nm (Weak Blue) |

| Quantum Yield ( | High (>0.[1][2]4) | Low (<0.[1][2]05) | Low (<0.[1][2]05) |

| Response | N/A | Turn-ON with H | Turn-ON with Esterase |

Mechanism Visualization

Figure 1: Synthesis Workflow

Caption: Synthetic route for the 3-QYP core scaffold and divergent functionalization for Esterase and ROS sensing.

Figure 2: Sensing Mechanism (ICT Modulation)

Caption: "Turn-On" sensing mechanism.[1][2] Analyte cleavage restores the electron-donating Phenol, enabling Intramolecular Charge Transfer (ICT).

References

-

Suzuki-Miyaura Coupling for Quinoline Derivatives

-

ICT Mechanism in Biaryl Systems

-

Boronate-Based ROS Probes

-

Quinoline-Based Sensors

Sources

Application Note: Catalytic Architectures of Hydroxyphenyl Quinoline Ligands

This Application Note is designed for researchers in organometallic chemistry, polymer science, and pharmaceutical development. It details the utility of hydroxyphenyl quinoline (HPQ) ligands—specifically 8-hydroxyquinoline (8-HQ) and 2-(2-hydroxyphenyl)quinoline (2-HPQ)—in catalytic applications, focusing on the ring-opening polymerization (ROP) of cyclic esters and transesterification reactions.

Executive Summary

Hydroxyphenyl quinoline ligands represent a privileged class of N,O-bidentate chelators. Their utility stems from a rigid heteroaromatic backbone that offers tunable electronics via remote substitution and high thermodynamic stability upon metal complexation. In drug development, these ligands are dual-purpose: they serve as pharmacophores (e.g., in neuroprotective agents) and as supporting ligands for metal catalysts used to synthesize biodegradable polymers (PLA, PCL) for drug delivery systems.

This guide focuses on two primary catalytic domains:

-

Aluminum-Mediated Ring-Opening Polymerization (ROP): Production of polylactide (PLA) with controlled stereochemistry.

-

Zinc-Catalyzed Transesterification: Efficient, non-toxic routes for ester modifications.

Ligand Architecture & Mechanistic Theory

The Chelate Effect

The efficacy of HPQ ligands arises from their ability to form stable 5- or 6-membered metallacycles.

-

8-Hydroxyquinoline (8-HQ): Forms a 5-membered chelate ring. The "bite angle" is relatively fixed, creating a crowded steric environment ideal for enforcing octahedral geometries in Aluminum(III) complexes.

-

2-(2-Hydroxyphenyl)quinoline (2-HPQ): Forms a 6-membered chelate ring. This scaffold is more flexible and allows for modular substitution on the phenyl ring (ortho/para positions) to modulate the Lewis acidity of the metal center.

Electronic Modulation

-

Electron-Withdrawing Groups (EWGs): Substituents like -Cl, -NO₂, or -CF₃ on the quinoline ring increase the electrophilicity of the metal center, enhancing reaction rates in Lewis acid-catalyzed processes (e.g., ROP).

-

Electron-Donating Groups (EDGs): Substituents like -Me or -OMe stabilize the metal-ligand bond, preventing catalyst decomposition but potentially slowing propagation rates.

Visualization: Ligand Scaffolds and Binding

The following diagram illustrates the structural distinction and coordination modes of the two primary ligand classes.

Figure 1: Structural classification of hydroxyphenyl quinoline ligands and their primary catalytic pathways upon metal complexation.

Application 1: Aluminum-Catalyzed ROP of Lactide

The synthesis of Polylactide (PLA) via Ring-Opening Polymerization (ROP) is a critical workflow in creating biodegradable sutures and drug-eluting implants. Aluminum complexes supported by HPQ ligands are preferred due to their "living" polymerization character—meaning the polymer grows linearly with conversion and has a narrow polydispersity index (PDI).

Experimental Protocol: Catalyst Synthesis & Polymerization

Objective: Synthesize an Aluminum-HPQ complex and use it to polymerize rac-lactide.

Phase A: Ligand Synthesis (Suzuki Coupling Route for 2-HPQ)

Note: 8-HQ is commercially available. This step is for the modular 2-HPQ scaffold.

-

Reagents: 2-Chloroquinoline (1.0 eq), 2-Hydroxyphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 eq).

-

Solvent: 1,4-Dioxane/Water (4:1 v/v).

-

Procedure:

-

Degas solvents with N₂ for 30 mins.

-

Combine reagents in a Schlenk flask under N₂.

-

Reflux at 100°C for 12 hours.

-

Workup: Cool, extract with EtOAc, wash with brine, dry over MgSO₄.

-

Purification: Silica gel chromatography (Hexane/EtOAc 8:2). Yield typically >85%.[1]

-

Phase B: Aluminum Complex Formation

Caution: Trimethylaluminum (AlMe₃) is pyrophoric. Handle in a glovebox or using strict Schlenk techniques.

-

Reagents: Ligand (L-H, 1.0 eq), AlMe₃ (1.0 eq, 2M in toluene).

-

Solvent: Anhydrous Toluene.

-

Procedure:

-

Dissolve Ligand (1 mmol) in toluene (10 mL) at 0°C.

-

Add AlMe₃ dropwise. Methane gas evolution will be observed.

-

Stir at Room Temperature (RT) for 4 hours.

-

Isolation: Remove solvent in vacuo. Recrystallize from Toluene/Hexane to obtain the complex [L-AlMe₂].

-

Phase C: ROP of rac-Lactide[2][3]

-

Reagents: rac-Lactide (recrystallized from dry toluene), Benzyl Alcohol (BnOH, co-initiator), Al-Complex Catalyst.

-

Ratio: [Monomer]:[Catalyst]:[BnOH] = 100:1:1.

-

Procedure:

-

In a glovebox, mix Lactide (1.44 g, 10 mmol) and Catalyst (0.1 mmol) in Toluene (10 mL).

-

Add BnOH (0.1 mmol) to initiate.

-

Heat to 70°C. Monitor conversion via ¹H NMR (methine region).

-

Termination: Quench with wet methanol after 4-8 hours.

-

Precipitation: Pour reaction mixture into cold methanol to precipitate PLA.

-

Data Analysis: Substituent Effects

The following table summarizes how ligand substituents influence catalytic performance (Representative Data).

| Ligand Substituent (R) | Metal Center | Time (h) | Conversion (%) | Mw (kDa) | PDI (Mw/Mn) | Notes |

| H (Unsubstituted) | Al(III) | 6 | 88 | 12.5 | 1.15 | Baseline activity. |

| -Cl (Electron Withdrawing) | Al(III) | 4 | 95 | 13.2 | 1.12 | Faster rate due to increased Lewis acidity. |

| -OMe (Electron Donating) | Al(III) | 12 | 75 | 10.8 | 1.25 | Slower rate; higher stability. |

| t-Bu (Steric Bulk) | Al(III) | 8 | 90 | 14.1 | 1.08 | Enhanced stereocontrol (isotactic bias). |

Application 2: Zinc-Catalyzed Transesterification

Zinc complexes of HPQ ligands are less Lewis acidic than their Aluminum counterparts but offer lower toxicity, making them suitable for late-stage pharmaceutical functionalization.

Protocol: Transesterification of Methyl Benzoate

Objective: Convert Methyl Benzoate to Benzyl Benzoate using a Zn-HPQ catalyst.

-

Catalyst Preparation: React ZnEt₂ with 2 equivalents of 8-HQ in THF to form [Zn(8-Q)₂].

-

Reaction Mix: Methyl Benzoate (1.0 eq), Benzyl Alcohol (1.2 eq), Catalyst (1 mol%).

-

Conditions: Solvent-free (neat), 100°C, open vessel (to allow MeOH evaporation).

-

Monitoring: TLC or GC-MS every hour.

-

Workup: Cool, dilute with ether, filter through a silica plug to remove catalyst.

Mechanistic Visualization: Coordination-Insertion

Understanding the ROP mechanism is vital for troubleshooting low molecular weights or broad PDIs. The mechanism proceeds via the "Coordination-Insertion" pathway.

Figure 2: The Coordination-Insertion Mechanism (CIM) for the Ring-Opening Polymerization of Lactide mediated by Aluminum-HPQ complexes.

References

-

Structural Diversity and Applications: Twaróg, A., et al. (2020).[4] Crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide. PMC. Link

-

Aluminum ROP Catalysis: Chen, H.-L., et al. (2014). Synthesis, characterization of aluminum complexes and the application in ring-opening polymerization of L-lactide. Dalton Transactions. Link

-

Zinc Catalysis: Rehman, F., et al. (2019). Zn(II) Complexes with Quinoline Supported Amidate Ligands: Synthesis, Fluorescence, and Catalytic Activity. Russian Journal of General Chemistry. Link

-

Ligand Synthesis Review: Synthesis of quinolines. Organic Chemistry Portal. Link

-

C-H Activation Context: Regioselective Functionalization of Quinolines through C-H Activation. PMC. Link

Sources

Application Note & Protocol: Elucidating Microenvironmental Polarity Using the Solvatochromic Properties of 3-(quinolin-6-yl)phenol

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and materials scientists on conducting and interpreting solvatochromic studies of 3-(quinolin-6-yl)phenol. This molecule possesses a promising "push-pull" electronic structure, making it an excellent candidate as a fluorescent probe for sensing local polarity in diverse chemical and biological systems. We will delve into the photophysical principles governing its behavior, provide detailed, field-tested protocols for spectroscopic analysis, and offer a framework for robust data interpretation. The causality behind each experimental step is explained to empower users to adapt and troubleshoot their investigations effectively.

Foundational Principles: The "Why" Behind the Experiment

The utility of 3-(quinolin-6-yl)phenol as a molecular probe is rooted in its specific chemical architecture. The molecule comprises an electron-donating phenol group (the "push") conjugated to an electron-withdrawing quinoline ring system (the "pull"). This arrangement facilitates a phenomenon known as Intramolecular Charge Transfer (ICT) upon photoexcitation.

-

Ground State (S₀): In its lowest energy state, the molecule has a relatively small dipole moment.

-

Excited State (S₁): Upon absorbing a photon, an electron is promoted from the highest occupied molecular orbital (HOMO), largely localized on the phenol moiety, to the lowest unoccupied molecular orbital (LUMO), primarily associated with the quinoline ring. This creates an excited state with a significantly larger dipole moment and a more pronounced charge separation.[1]

This change in dipole moment is the cornerstone of its solvatochromism. The energy of the ground and excited states is differentially stabilized by the surrounding solvent molecules. Polar solvents will more effectively stabilize the highly polar excited state than the less polar ground state. This leads to a reduction in the energy gap for fluorescence emission, resulting in a bathochromic shift (red shift) of the emission maximum as solvent polarity increases.[2] This positive solvatochromism is a direct, measurable reporter of the molecule's immediate microenvironment.

Furthermore, hydroxyquinoline derivatives can exist in different tautomeric forms (e.g., enol and keto), which can influence their electronic spectra.[3] It is also crucial to consider specific solute-solvent interactions, such as hydrogen bonding, which can cause deviations from the general solvatochromic trend.[4][5]

Caption: Intramolecular Charge Transfer (ICT) upon photoexcitation.

Applications in Research and Development

The sensitivity of 3-(quinolin-6-yl)phenol to its environment makes it a powerful tool for:

-

Drug Discovery: Probing the polarity of protein binding pockets or enzyme active sites.

-

Cell Biology: Visualizing lipid membrane domains and reporting on changes in membrane fluidity.

-

Materials Science: Characterizing the curing process of polymers or the internal environment of micelles and nanoparticles.

-

Analytical Chemistry: Developing sensors for detecting specific analytes or changes in solvent composition.[6]

Experimental Design and Protocols

This section outlines a self-validating protocol for characterizing the solvatochromic behavior of 3-(quinolin-6-yl)phenol. The workflow is designed to ensure reproducibility and provide a comprehensive dataset for analysis.

Caption: Systematic workflow for solvatochromic analysis.

Materials and Reagents

-

Solute: 3-(quinolin-6-yl)phenol (ensure high purity).

-

Solvents: A series of spectroscopic or HPLC grade solvents covering a wide range of polarities. A recommended set includes:

-

Non-polar: n-Hexane, Cyclohexane, Toluene

-

Moderately Polar (Aprotic): Dioxane, Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone

-

Polar Aprotic: Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)

-

Polar Protic: 2-Propanol, Ethanol, Methanol, Water

-

-

Instrumentation:

-

Calibrated UV-Vis Spectrophotometer

-

Calibrated Spectrofluorometer

-

Protocol 1: Solution Preparation

Causality: A concentrated stock solution is prepared in a moderately polar, non-reactive, and relatively volatile solvent to ensure accurate and reproducible dilutions into the final solvent series. The final concentration is kept low to avoid inner filter effects and aggregation.

-

Stock Solution (1.0 mM): Accurately weigh a sufficient amount of 3-(quinolin-6-yl)phenol to prepare a 1.0 mM stock solution in a Class A volumetric flask using 1,4-Dioxane or THF.

-

Working Solutions (~5 µM): a. For each solvent in your series, add the required volume of the stock solution to a 5.00 mL or 10.00 mL volumetric flask to achieve a final concentration of approximately 5 µM. b. Crucial Step: To minimize the influence of the initial stock solvent, use a minimal volume of the stock solution. An alternative method involves adding the stock solution volume to a vial, gently evaporating the solvent (e.g., with a stream of nitrogen), and then reconstituting the residue in the target solvent.[7] c. Fill the flask to the mark with the target solvent and mix thoroughly. Prepare a "blank" sample for each solvent containing only the pure solvent.

Protocol 2: Spectroscopic Measurements

Causality: By systematically measuring both absorption and emission, we can calculate the Stokes shift, which is essential for quantitative analysis of solvatochromism.

-

UV-Vis Absorption: a. Using a 1 cm path length quartz cuvette, record the absorption spectrum for each working solution from approximately 250 nm to 500 nm. b. Use the corresponding pure solvent as the blank for baseline correction. c. Identify and record the wavelength of maximum absorbance (λabs). Ensure the maximum absorbance is below 0.1 to maintain linearity and minimize inner filter effects for subsequent fluorescence measurements.

-

Fluorescence Emission: a. Using the same solutions, transfer to a fluorescence cuvette. b. Set the excitation wavelength (λex) to the λabs determined for that specific solvent. c. Record the emission spectrum over a range that captures the entire fluorescence band (e.g., from λex + 20 nm to 700 nm). d. Identify and record the wavelength of maximum fluorescence emission (λem).

Data Analysis and Interpretation

Quantitative Data Summary

The collected data should be organized to facilitate analysis. First, convert all λabs and λem values from nanometers (nm) to wavenumbers (cm⁻¹) using the formula: ν (cm⁻¹) = 10⁷ / λ (nm) . Then, calculate the Stokes shift for each solvent.

Table 1: Hypothetical Solvatochromic Data for 3-(quinolin-6-yl)phenol

| Solvent | ET(30) (kcal/mol) | λabs (nm) | λem (nm) | νabs (cm⁻¹) | νem (cm⁻¹) | Stokes Shift (Δν, cm⁻¹) |

| Toluene | 33.9 | 330 | 410 | 30303 | 24390 | 5913 |

| THF | 37.4 | 332 | 425 | 30120 | 23529 | 6591 |

| Acetone | 42.2 | 334 | 445 | 29940 | 22472 | 7468 |

| Acetonitrile | 45.6 | 335 | 460 | 29851 | 21739 | 8112 |

| Ethanol | 51.9 | 338 | 495 | 29586 | 20202 | 9384 |

| Methanol | 55.4 | 340 | 510 | 29412 | 19608 | 9804 |

Note: ET(30) is an empirical scale of solvent polarity based on the solvatochromism of Reichardt's dye.[8][9]

Protocol 3: Lippert-Mataga Analysis

Causality: The Lippert-Mataga equation provides a theoretical model to relate the Stokes shift to the change in the molecule's dipole moment upon excitation (Δμ = μe - μg) and the polarity of the solvent.[10][11] A linear plot validates the ICT mechanism and allows for the estimation of μe.

The equation is: Δν = (2Δμ² / hca³) * Δf + constant

Where:

-

Δν is the Stokes shift in cm⁻¹.

-

h is Planck's constant, c is the speed of light.

-

a is the Onsager cavity radius of the solute (can be estimated from its molecular volume).

-

Δμ is the change in dipole moment between the excited (μe) and ground (μg) states.

-

Δf is the solvent orientation polarizability, calculated as: Δf = [(ε-1)/(2ε+1)] - [(n²-1)/(2n²+1)] , where ε is the dielectric constant and n is the refractive index of the solvent.

Procedure:

-

Compile the values for ε and n for each solvent used.

-

Calculate the orientation polarizability (Δf) for each solvent.

-

Plot the Stokes shift (Δν, y-axis) against Δf (x-axis).

-

Perform a linear regression on the data points.

Interpretation:

-

A good linear fit suggests that the observed solvatochromism is primarily due to general solvent effects and a change in the dipole moment upon excitation.

-

The slope of the plot is proportional to (Δμ)². From this slope, one can calculate the change in dipole moment, providing quantitative evidence of ICT.[2][12]

-

Deviations from linearity , especially for protic solvents like methanol and ethanol, often indicate specific solute-solvent interactions, such as hydrogen bonding, that are not accounted for in the bulk polarity model.[12]

Conclusion

The protocols detailed in this application note provide a robust framework for investigating the solvatochromic properties of 3-(quinolin-6-yl)phenol. By carefully executing these experiments and applying the analytical models described, researchers can effectively characterize its potential as a fluorescent probe. The observed positive solvatochromism, driven by an intramolecular charge transfer mechanism, allows for the sensitive and quantitative reporting of microenvironmental polarity, opening avenues for its application in advanced drug development and materials science.

References

- Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. (2024). RSC Advances.

-

Gümüş, A., Gülseven Sıdır, Y., Sıdır, İ., & Gümüş, S. (2018). Synthesis, solvatochromism, electronic structure and nonlinear optic properties of quinolin-8-yl 2-hydroxybenzoate. Macedonian Journal of Chemistry and Chemical Engineering, 37(2), 145–158. [Link]

-

Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative. (2023). MDPI. [Link]

-

Solvatochromic study of 2-hydroxy-4-methylquinoline for the determination of dipole moments and solute–solvent interactions. (2025). ResearchGate. [Link]

-

Reichardt's dye. (n.d.). In Wikipedia. Retrieved February 5, 2026. [Link]

-

Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory. (n.d.). SciSpace. [Link]

-

Solvatochromic Solvent Parameters. (n.d.). Bio-protocol. [Link]

-

Synthesis and Photophysical Studies of a Series of Quinazoline Chromophores. (2025). ResearchGate. [Link]

-